Vernolic acid methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

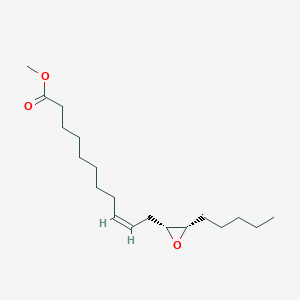

methyl (Z)-11-[(2R,3S)-3-pentyloxiran-2-yl]undec-9-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H34O3/c1-3-4-11-14-17-18(22-17)15-12-9-7-5-6-8-10-13-16-19(20)21-2/h9,12,17-18H,3-8,10-11,13-16H2,1-2H3/b12-9-/t17-,18+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JTSVQVYMBXVLFI-IPASSIEDSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC1C(O1)CC=CCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC[C@H]1[C@H](O1)C/C=C\CCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H34O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50482655 | |

| Record name | Vernolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

310.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2733-91-7 | |

| Record name | Vernolic acid methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50482655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Vernolic Acid Methyl Ester: Structure, Properties, and Applications

Introduction

Vernolic acid methyl ester, also known as methyl vernolate, is a naturally derived long-chain fatty acid ester. Its defining features are a cis-epoxy group located at the 12,13-position and a cis-double bond at the 9,10-position of its eighteen-carbon backbone. This unique bifunctional structure makes it a molecule of significant interest for researchers and drug development professionals.[1] It is primarily derived from the seeds of plants like Vernonia galamensis, which can contain up to 80% vernolic acid in their seed oil.[2][3] The presence of both a reactive epoxide ring and an ester functional group provides a versatile platform for chemical modifications, positioning methyl vernolate as a valuable bio-based building block for the synthesis of polymers, lubricants, plasticizers, and potentially, pharmaceutical agents.[1][2][3]

This guide provides a comprehensive technical overview of this compound, covering its chemical structure, physicochemical properties, synthesis, spectroscopic characterization, and key applications, with the aim of equipping researchers with the foundational knowledge required to leverage this compound in their work.

Chemical Structure and Physicochemical Properties

The molecular identity of this compound is defined by its specific arrangement of functional groups and stereochemistry. A thorough understanding of its structure is paramount for predicting its reactivity and for the accurate interpretation of analytical data.

IUPAC Name: methyl (9Z,12R,13S)-12,13-epoxyoctadec-9-enoate[1] Alternate Names: 12(S),13(R)-Epoxy-9(Z)-octadecenoic acid methyl ester, Methyl vernolate[1][4][5] CAS Number: 2733-91-7[1][4][6]

The chemical structure is visualized below:

Caption: Chemical structure of this compound.

Physicochemical Data

The following table summarizes the key physicochemical properties of this compound, which are essential for handling, storage, and experimental design.

| Property | Value | Source |

| Molecular Formula | C₁₉H₃₄O₃ | [1][4][6] |

| Molecular Weight | 310.47 g/mol | [1][4][7] |

| Appearance | Colorless oil (predicted) | [2] |

| Boiling Point | 391.7 °C at 760 mmHg (Predicted) | [6][7] |

| Density | 0.937 g/cm³ (Predicted) | [6] |

| Flash Point | 150.9 °C (Predicted) | [6] |

| Refractive Index | 1.465 (Predicted) | [6] |

| Purity | ≥97% (Commercially available) | [4][7] |

Synthesis and Purification

This compound is typically synthesized in a two-step process starting from vernonia oil, which is naturally rich in vernolic acid triglycerides.[8] The process involves the hydrolysis of the oil to yield free vernolic acid, followed by an acid-catalyzed esterification.

Caption: Workflow for the synthesis of this compound.

Experimental Protocol: Synthesis

This protocol outlines a standard laboratory procedure for the synthesis of this compound from vernolic acid.

Part A: Hydrolysis of Vernonia Oil (Conceptual Overview)

-

Saponification: The starting vernonia oil is hydrolyzed using a strong base (e.g., potassium hydroxide in ethanol) to break the triglyceride ester bonds, releasing the fatty acids as potassium salts.

-

Acidification: The mixture is then acidified (e.g., with HCl) to protonate the carboxylate salts, yielding free vernolic acid.

-

Extraction & Purification: The free vernolic acid is extracted from the aqueous phase using an organic solvent (e.g., hexane) and purified, often by recrystallization at low temperatures.[8]

Part B: Esterification of Vernolic Acid This protocol assumes pure vernolic acid is the starting material.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve vernolic acid in anhydrous methanol (e.g., 20 mL per 1 g of acid). The use of anhydrous methanol is critical to drive the equilibrium towards the ester product by minimizing the presence of water, which could hydrolyze the ester back to the carboxylic acid.

-

Catalyst Addition: Slowly add a catalytic amount of concentrated sulfuric acid or hydrochloric acid (typically 1-2% v/v of the methanol volume) to the solution while stirring.[1] The acid catalyst protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by methanol.

-

Reflux: Heat the reaction mixture to reflux (approximately 65-70°C) and maintain for 2-4 hours.

-

Reaction Monitoring: The progress of the esterification can be monitored by Thin-Layer Chromatography (TLC) using a suitable solvent system (e.g., hexane:ethyl acetate 8:2 v/v).[8] The disappearance of the vernolic acid spot and the appearance of a new, less polar spot for the methyl ester indicates reaction completion.

-

Workup: After cooling to room temperature, neutralize the acidic catalyst with a mild base, such as a saturated sodium bicarbonate solution, until effervescence ceases.

-

Extraction: Transfer the mixture to a separatory funnel and extract the methyl ester into an organic solvent like diethyl ether or hexane. Wash the organic layer sequentially with water and brine to remove any remaining salts and water.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: The resulting crude methyl vernolate is purified using silica gel column chromatography to yield the pure product.[1][8] A gradient elution starting with hexane and gradually increasing the polarity with ethyl acetate is typically effective. The final product should be a clear, viscous liquid.

Spectroscopic Characterization

Accurate structural elucidation and purity assessment of this compound rely on a combination of spectroscopic techniques. NMR, IR, and Mass Spectrometry each provide unique and complementary information about the molecule's functional groups and atomic connectivity.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for confirming the structure of methyl vernolate.[1]

Experimental Protocol: NMR Sample Preparation

-

Sample Preparation: Dissolve 5-10 mg of purified methyl vernolate in approximately 0.6 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃) in a standard 5 mm NMR tube.[1] CDCl₃ is a common choice as it dissolves the nonpolar compound well and its residual proton signal does not typically interfere with key analyte signals.

-

Analysis: Acquire ¹H and ¹³C NMR spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

¹H and ¹³C NMR Spectral Data The following table summarizes the characteristic chemical shifts (δ) for this compound.[1][8]

| ¹H NMR | δ (ppm) | Multiplicity | Assignment | ¹³C NMR | δ (ppm) | Assignment |

| Vinylic Protons | 5.50 - 5.30 | m | -CH=CH- | Carbonyl Carbon | ~174.2 | -C =O |

| Methyl Ester Protons | 3.67 | s | -OCH₃ | Vinylic Carbons | ~130 | -C H=C H- |

| Epoxy Protons | 3.10 - 2.90 | m | -CH(O)CH- | Epoxy Carbons | ~57.1 | -C H(O)C H- |

| α-Carbonyl Protons | 2.30 | t | -CH₂-COO- | Ester Methyl Carbon | ~51.4 | -OC H₃ |

| Allylic Protons | 2.20 - 2.00 | m | -CH₂-CH=CH-CH₂- | Methylene Carbons | ~22-34 | -(CH₂)n- |

| Aliphatic Chain | 1.60 - 1.20 | m | -(CH₂)n- | Terminal Methyl | ~14.1 | -C H₃ |

| Terminal Methyl | 0.88 | t | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy is used to rapidly identify the key functional groups present in the molecule.[1] The spectrum of methyl vernolate will exhibit characteristic absorption bands.

| Functional Group | Wavenumber (cm⁻¹) | Description |

| C=O (Ester) | ~1740 | Strong, sharp absorption |

| C=C (cis-Alkene) | ~1650 | Weak absorption |

| =C-H (Alkene) | ~3010 | Medium absorption |

| C-O (Epoxide) | ~1250, ~825-845 | Medium to weak absorptions |

| C-H (Aliphatic) | ~2850-2960 | Strong, sharp absorptions |

Mass Spectrometry (MS)

Mass spectrometry provides information on the molecular weight and fragmentation pattern of the molecule, further confirming its identity.[1] In an Electron Ionization (EI) mass spectrum, the molecular ion peak (M⁺) is expected at m/z 310, corresponding to the molecular weight of C₁₉H₃₄O₃.[1] Characteristic fragmentation patterns would arise from cleavage at the epoxide ring and along the aliphatic chain.

Chemical Reactivity and Potential Applications

The synthetic utility of this compound stems from the reactivity of its epoxide ring. This strained three-membered ring is susceptible to ring-opening reactions with a variety of nucleophiles under both acidic and basic conditions. This reactivity allows it to serve as a precursor for a wide range of value-added chemicals.

-

Polymer Synthesis: The epoxide group can be opened to form diols, which can then be used as monomers for the synthesis of polyesters and polyurethanes.[3] This makes vernonia oil and its derivatives attractive as renewable feedstocks for creating bio-based polymers.[3]

-

Coatings, Adhesives, and Paints: Vernonia oil, rich in vernolic acid, is valued for its low viscosity and ability to act as a reactive diluent in formulations for paints, varnishes, and industrial coatings.[2][3] The epoxide functionality allows it to cross-link and become part of the final cured material.

-

Biolubricants: The long aliphatic chain provides lubricity, while the polar functional groups (either the original epoxide or its ring-opened derivatives) can improve adhesion to metal surfaces, making it a candidate for the development of environmentally friendly lubricants.[3]

-

Pharmaceutical and Biological Research: As a fatty acid derivative, methyl vernolate is used in research to study lipid metabolism and the effects of epoxidated fatty acids in biological systems.[4] Fatty acid esters also have documented antimicrobial and antioxidant properties, suggesting potential for further investigation in these areas.[9][10]

Conclusion

This compound is a versatile and valuable platform chemical derived from renewable plant sources. Its unique structure, combining a mid-chain epoxide with a long aliphatic ester, provides a rich chemistry that is being explored for a wide range of industrial applications, from the creation of sustainable polymers and coatings to its use as a research tool in the life sciences. The detailed synthetic and analytical protocols provided in this guide serve as a foundational resource for scientists and researchers aiming to unlock the full potential of this important bio-based molecule.

References

- BenchChem. (2025). An In-depth Technical Guide to the Spectroscopic Data of Methyl Vernolate.

- Chebude, Y., & Gutt, G. (2023). PREPARATION AND CHARACTERIZATION OF this compound FUNCTIONALIZED ORDERED MESOPOROUS MATERIALS. Bulletin of the Chemical Society of Ethiopia, 37(3).

-

Wikipedia. (2023). Vernolic acid. Retrieved from [Link]

-

Grokipedia. (n.d.). Vernolic acid. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Vernolic acid - Wikipedia [en.wikipedia.org]

- 3. grokipedia.com [grokipedia.com]

- 4. scbt.com [scbt.com]

- 5. scbt.com [scbt.com]

- 6. This compound | 2733-91-7 [chemnet.com]

- 7. labsolu.ca [labsolu.ca]

- 8. distantreader.org [distantreader.org]

- 9. scispace.com [scispace.com]

- 10. Bioactive Variability and In Vitro and In Vivo Antioxidant Activity of Unprocessed and Processed Flour of Nine Cultivars of Australian lupin Species: A Comprehensive Substantiation - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis of Vernolic Acid Methyl Ester from Vernonia galamensis Oil

This guide provides an in-depth exploration of the synthesis of vernolic acid methyl ester (VAME) from the oil of Vernonia galamensis. It is intended for researchers, chemists, and professionals in the fields of oleo-chemistry, biofuel development, and polymer science. The document details the scientific principles, experimental protocols, and analytical validation methods for producing VAME, a valuable bio-based chemical intermediate.

Introduction: The Potential of Vernonia galamensis

Vernonia galamensis, commonly known as ironweed, is an annual herbaceous plant native to eastern Africa.[1] Its seeds are a rich source of a unique, naturally epoxidized vegetable oil.[1][2][3][4] The industrial value of Vernonia oil is derived from its high concentration of vernolic acid (cis-12,13-epoxy-cis-9-octadecenoic acid), which can constitute up to 80% of the total fatty acid content.[1][5] This inherent epoxy group, combined with a double bond, provides two reactive sites, making vernolic acid and its derivatives highly sought-after precursors for a range of industrial applications, including the production of adhesives, coatings, plasticizers, and specialty polymers.[1][5][6]

The conversion of the triglycerides in Vernonia galamensis oil to this compound (VAME) is a critical step in unlocking its potential as a versatile chemical feedstock. This guide will focus on the primary methods for this transformation: acid- and base-catalyzed transesterification, and enzymatic synthesis.

Physicochemical Profile of Vernonia galamensis Oil

The seeds of Vernonia galamensis contain approximately 40-42% oil by weight.[5] The oil is primarily composed of triglycerides of vernolic acid. A typical fatty acid profile of the oil is summarized in Table 1. Understanding this composition is crucial for optimizing the synthesis of VAME and anticipating potential side products.

| Table 1: Typical Fatty Acid Composition of Vernonia galamensis Oil | |

| Fatty Acid | Percentage Range (%) |

| Vernolic Acid (C18:1 epoxy) | 70 - 80%[1][5][7][8] |

| Linoleic Acid (C18:2) | 12 - 15%[7][8] |

| Oleic Acid (C18:1) | 3 - 6%[7][8] |

| Palmitic Acid (C16:0) | 2 - 3%[7][8] |

| Stearic Acid (C18:0) | 2 - 3%[7][8] |

Synthesis Methodologies for this compound

The conversion of triglycerides in Vernonia oil to VAME is achieved through transesterification (also known as alcoholysis). This reaction involves cleaving the ester bonds of the triglyceride with an alcohol (in this case, methanol) in the presence of a catalyst to form fatty acid methyl esters and glycerol.

Caption: General Transesterification Reaction Scheme.

Method A: Acid-Catalyzed Transesterification

Acid catalysis is a robust method capable of handling oils with higher free fatty acid (FFA) content, as it simultaneously catalyzes both transesterification and esterification of FFAs. However, a significant drawback in the context of Vernonia oil is the potential for the acidic conditions to promote the opening of the sensitive epoxy ring, leading to undesirable byproducts like hydroxy alkoxy fatty esters.

Causality of Experimental Choices:

-

Catalyst: Strong acids like hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) are used to protonate the carbonyl oxygen of the triglyceride, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.

-

Temperature: The reaction is typically conducted at a moderate temperature (e.g., 45-65°C) to achieve a reasonable reaction rate without excessive methanol loss or significant degradation of the epoxy ring.[9]

-

Methanol Ratio: A large excess of methanol is used to shift the equilibrium towards the products, maximizing the yield of methyl esters.

Experimental Protocol: Acid-Catalyzed Synthesis

-

Preparation: Prepare an 8% (w/v) HCl solution in methanol/water (85:15, v/v) by carefully diluting concentrated HCl with methanol.[9]

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser, add the Vernonia galamensis oil.

-

Reagent Addition: Add toluene (as a co-solvent), methanol, and the prepared 8% HCl solution to the oil. A typical ratio involves adding 0.2 ml of toluene, 1.5 ml of methanol, and 0.3 ml of the 8% HCl solution to the lipid sample, resulting in a final HCl concentration of approximately 1.2% (w/v).[9]

-

Reaction: Heat the mixture at 100°C for 1-1.5 hours or incubate at 45°C overnight with continuous stirring.[9]

-

Workup: After cooling, transfer the mixture to a separatory funnel. Add n-hexane and a saturated NaCl solution to facilitate phase separation.

-

Extraction: Collect the upper organic (hexane) layer containing the FAMEs.

-

Purification: Wash the organic layer with water to remove residual acid and methanol, then dry over anhydrous magnesium sulfate.

-

Solvent Removal: Remove the hexane under reduced pressure using a rotary evaporator to obtain the crude VAME.

Caption: Workflow for Base-Catalyzed VAME Synthesis.

Method C: Enzymatic Synthesis

Enzymatic synthesis using lipases offers a green and highly specific alternative. The mild reaction conditions preserve the integrity of the epoxy ring, which is a major advantage over chemical catalysis. [10]Lipases like Candida antarctica lipase B (Novozyme 435) can efficiently catalyze the transesterification. [10] Causality of Experimental Choices:

-

Biocatalyst: Immobilized lipases are used for their high catalytic activity, specificity, and ease of separation and reuse. Novozyme 435 is a common choice for this reaction. [10]* Solvent System: The choice of solvent is critical. While solvent-free systems are possible, organic solvents or ionic liquids can be used to reduce viscosity and enhance substrate solubility. [10]* Temperature: Optimal temperatures are typically lower (e.g., 40-50°C) to maintain enzyme stability and activity. [10] Experimental Protocol: Enzymatic Synthesis

-

Reaction Setup: In a temperature-controlled shaker flask, combine Vernonia galamensis oil, methanol, and the immobilized lipase (e.g., Novozyme 435). [10]A co-solvent like tert-butyl methyl ether or an ionic liquid may be added. [11]2. Methanol Addition: Methanol can be inhibitory to the enzyme at high concentrations. Therefore, it is often added stepwise over the course of the reaction.

-

Reaction: Incubate the mixture at the optimal temperature (e.g., 40°C) with continuous shaking (e.g., 200 rpm) for an extended period (24-72 hours). [10][11]4. Enzyme Recovery: After the reaction, separate the immobilized enzyme from the reaction mixture by simple filtration or centrifugation. The enzyme can be washed and reused.

-

Product Purification: The purification follows a similar path to the base-catalyzed method, involving the separation of glycerol, washing, and drying of the VAME product.

Caption: Workflow for Enzymatic VAME Synthesis.

Comparison of Synthesis Methods

| Table 2: Comparative Analysis of VAME Synthesis Methods | |||

| Parameter | Acid Catalysis | Base Catalysis | Enzymatic Synthesis |

| Reaction Speed | Slow to Moderate | Fast [12] | Very Slow [10] |

| Reaction Temp. | 45 - 100°C | 60 - 65°C | 35 - 50°C [10] |

| Epoxy Ring Stability | Risk of ring-opening | Generally stable | Excellent stability [10] |

| FFA Tolerance | High | Low (requires <1% FFA) [12] | High |

| Catalyst | HCl, H₂SO₄ | NaOH, KOH | Immobilized Lipase |

| Yield | Good, but byproducts possible | High (>95%) | High (>97%) [13] |

| Advantages | Tolerates high FFA/water | Fast, inexpensive catalyst | High specificity, mild conditions, reusable catalyst |

| Disadvantages | Corrosive, byproduct formation | Saponification risk, requires pre-treatment | Slow, high enzyme cost |

Purification and Characterization

Independent of the synthesis route, the crude VAME product requires purification and analytical validation.

Purification

For applications requiring high purity, column chromatography is employed.

-

Stationary Phase: Silica gel is typically used.

-

Mobile Phase: A non-polar solvent system, such as a gradient of n-hexane and diethyl ether, is used to elute the FAMEs. [14]* Monitoring: Fractions are collected and analyzed by Thin Layer Chromatography (TLC) to identify those containing pure VAME. [14]

Characterization

The identity and purity of the synthesized VAME are confirmed using a combination of spectroscopic and chromatographic techniques.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary technique for identifying and quantifying the fatty acid methyl esters in the product. The sample is derivatized and analyzed, and the resulting mass spectra are compared to libraries for positive identification. [15][16]* Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are powerful tools for structural confirmation. [14]Key signals confirm the presence of the methyl ester, the epoxy ring, and the double bond.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the key functional groups present in the VAME molecule.

| Table 3: Key Spectroscopic Data for VAME Characterization | |

| Technique | Characteristic Signals / Peaks |

| ¹H NMR | ~3.67 ppm: Singlet, 3H (Methyl ester, -COOCH₃)<[14]br>~2.9-3.1 ppm: Multiplet, 2H (Epoxy ring protons, -CH-O-CH-)<[14]br>~5.3-5.6 ppm: Multiplet, 2H (Vinylic protons, -CH=CH-) [14] |

| ¹³C NMR | ~174 ppm: Carbonyl carbon of the ester<[14]br>~57 ppm: Epoxy ring carbons<[14]br>~51 ppm: Methyl carbon of the ester<[14]br>~125-130 ppm: Vinylic carbons [14] |

| FTIR (cm⁻¹) | ~1740 cm⁻¹: C=O stretch (Ester)~1240 & 820-840 cm⁻¹: C-O-C stretch (Epoxide)~3010 cm⁻¹: =C-H stretch (Alkene) |

Conclusion and Outlook

The synthesis of this compound from Vernonia galamensis oil is a technically feasible process with multiple viable routes.

-

Base catalysis is the most industrially scalable method due to its speed and low catalyst cost, provided the feedstock oil is of high quality.

-

Acid catalysis offers flexibility for lower-quality oils but requires careful control to preserve the valuable epoxy functionality.

-

Enzymatic synthesis represents the most elegant approach, yielding a high-purity product under mild, green conditions, making it ideal for high-value applications in pharmaceuticals or fine chemicals, though cost remains a barrier to bulk production.

The choice of synthesis strategy must be guided by the specific requirements of the end application, considering factors such as required purity, production scale, and economic constraints. Continued research into more robust and cost-effective catalysts, particularly in the enzymatic and heterogeneous acid catalyst domains, will further enhance the position of Vernonia galamensis oil as a premier renewable feedstock for the chemical industry.

References

-

Vernolic acid - Wikipedia. (n.d.). Retrieved January 14, 2026, from [Link]

- Bryant, K. A., Nwaonicha, C. P., Anderson, M. A., & Ayorinde, F. O. (1992). Acid‐catalyzed alcoholysis of Vernonia galamensis oil. Journal of the American Oil Chemists' Society, 69(10), 1023–1026.

- Chebude, Y., et al. (2023). PREPARATION AND CHARACTERIZATION OF this compound FUNCTIONALIZED ORDERED MESOPOROUS MATERIALS. Bulletin of the Chemical Society of Ethiopia, 37(3).

- Perdue, R. E., Carlson, K. D., & Gilbert, M. G. (1986). Vernonia galamensis, Potential new crop source of epoxy acid. Economic Botany, 40(1), 54-68.

- Baye, T., Becker, H. C., & von Witzke-Ehbrecht, S. (2005). Variation of oil content and fatty acid composition in selected lines of vernonia (Vernonia galamensis variety ethiopica). Journal of the Science of Food and Agriculture, 85(1), 171-176.

- Giday, M. (2010). Phytochemical Investigationson the Seeds of Vernonia Galamensis. Addis Ababa University.

- Desalegn, T., et al. (2014). Enzymatic synthesis of epoxy fatty acid starch ester in ionic liquid–organic solvent mixture from vernonia oil. Starch - Stärke, 66(7-8), 701-708.

- Lee, M., et al. (2018). MS of derivatives of methyl esters of vernolic acid (A and B) and epoxy...

- Chebude, Y., et al. (2023). PREPARATION AND CHARACTERIZATION OF this compound FUNCTIONALIZED ORDERED MESOPOROUS MATERIALS.

- Baye, T., & Becker, H. C. (2005). Vernonia galamensis, a natural source of epoxy oil: Variation in fatty acid composition of seed and leaf lipids. Industrial Crops and Products, 21(2), 247-253.

- Giday, M. (2010). Phytochemical Investigation on the Seeds of Vernonia Galamensis. Addis Ababa University.

- Mohamed, S. M., Bhardwaj, H. L., & Rangappa, M. (2007). Fatty acids in vernonia produced in the mid-Atlantic region of the United States. JAOCS, Journal of the American Oil Chemists' Society, 84(4), 393-397.

- Yu, X., et al. (2022). Critical metabolic pathways and genes cooperate for epoxy fatty acid-enriched oil production in developing seeds of Vernonia galamensis, an industrial oleaginous plant. Biotechnology for Biofuels and Bioproducts, 15(1), 22.

- Njagi, J. M. (1994). EXTRACTION AND CHARACTERIZATION OF VERNONIA OIL AND SYNTHESIS OF N-(AMINOALKYL)VERNOLAMIDES AND N,N - POLYMETHYLENE BIS(VERNOLAMIDES). University of Nairobi.

- Chebude, Y., et al. (2023).

- Chebude, Y., et al. (2023). PREPARATION AND CHARACTERIZATION OF this compound FUNCTIONALIZED ORDERED MESOPOROUS MATERIALS. Polytechnic University of Madrid.

- Awoke, T., & Teshita, A. (2018). PRODUCTION OF BIODIESEL FROM VERNONIA GALAMENSIS OIL USING ETHANOL WITH ALKALI CATALYST.

- Zieniuk, B., et al. (2022). Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils. Molecules, 27(1), 227.

- Pizzi, R., et al. (2022). Enzymatic continuous-flow preparation of nature-inspired 1 phenolic esters as antiradical and antimicrobial agents. SciSpace.

- Avhad, M. R., & Marchetti, J. M. (2015). Production and Purification of Fatty Acid Methyl Esters from Plant Oils of Different Origin.

- Awoke, T., et al. (2021). Greener extraction-chemical modification-polymerization pipeline of vernolic acid from Ethiopian ironweed plant.

- de Oliveira, L. S., et al. (2020). Solid Acid Resin Amberlyst 45 as a Catalyst for the Transesterification of Vegetable Oil. Frontiers in Chemistry, 8, 580.

- Abdullah, S. H. Y. S., et al. (2017). Trends in Widely Used Catalysts for Fatty Acid Methyl Esters (FAME) Production: A Review.

- Ichihara, K., & Fukubayashi, Y. (2010). Preparation of fatty acid methyl esters for gas-liquid chromatography. Journal of Lipid Research, 51(3), 635-640.

- Nordblad, M., & Woodley, J. M. (2012). Enzymatic-catalyzed esterification of free fatty acids to methyl esters. Journal of Chemical Technology & Biotechnology, 87(11), 1547-1552.

- Gaio, I., et al. (2022). Fractioning and Compared 1 H NMR and GC-MS Analyses of Lanolin Acid Components. Molecules, 27(18), 5851.

- FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. (n.d.). Wiley Science Solutions.

- Popovic, S., et al. (2021). Physico-Chemical Properties and Oxidative Stability of Fixed Oil from Plum Seeds (Prunus domestica Linn.). Foods, 10(10), 2451.

Sources

- 1. researchgate.net [researchgate.net]

- 2. PREPARATION AND CHARACTERIZATION OF this compound FUNCTIONALIZED ORDERED MESOPOROUS MATERIALS - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

- 3. distantreader.org [distantreader.org]

- 4. PREPARATION AND CHARACTERIZATION OF this compound FUNCTIONALIZED ORDERED MESOPOROUS MATERIALS - Polytechnic University of Madrid [upm.scimarina.org]

- 5. Vernolic acid - Wikipedia [en.wikipedia.org]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Preparation of fatty acid methyl esters for gas-liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Enzymatic Synthesis of Lipophilic Esters of Phenolic Compounds, Evaluation of Their Antioxidant Activity and Effect on the Oxidative Stability of Selected Oils - PMC [pmc.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

- 13. orbit.dtu.dk [orbit.dtu.dk]

- 14. ajol.info [ajol.info]

- 15. mdpi.com [mdpi.com]

- 16. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

An In-depth Technical Guide to the Spectroscopic Data of Methyl Vernolate

Abstract

Methyl vernolate, the methyl ester of vernolic acid, is a pivotal bio-renewable resource derived from the seeds of species like Vernonia galamensis.[1][2] Its unique bifunctional structure, containing both a cis-epoxide and a cis-double bond, makes it a valuable precursor for synthesizing polymers, lubricants, and other high-value chemicals.[2] For researchers and chemical industry professionals, the precise structural confirmation and purity assessment of methyl vernolate are non-negotiable. This technical guide provides a comprehensive, in-depth analysis of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used to characterize methyl vernolate. We will move beyond mere data presentation to discuss the causality behind experimental choices and the logic of spectral interpretation, ensuring a robust understanding for its application in research and development.

Chemical Identity and Structure

A foundational understanding begins with the molecule's precise structure. All subsequent spectroscopic data is a direct reflection of this arrangement of atoms.

-

IUPAC Name: methyl (9Z,12R,13S)-12,13-epoxyoctadec-9-enoate[2]

-

Chemical Formula: C₁₉H₃₄O₃[1]

-

CAS Number: 3033-54-5[1]

Caption: 2D Chemical Structure of Methyl Vernolate.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the chemical environment, connectivity, and stereochemistry of each nucleus.

Experimental Protocol: NMR Analysis

The quality of NMR data is fundamentally dependent on meticulous sample preparation and the selection of appropriate acquisition parameters.

Methodology:

-

Sample Preparation: Dissolve 5-10 mg of purified methyl vernolate in approximately 0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃), within a 5 mm NMR tube.[1] CDCl₃ is chosen for its excellent solubilizing power for fatty acid methyl esters and its single, well-defined residual solvent peak.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) to serve as the internal chemical shift reference (δ = 0.00 ppm).[1]

-

Instrumentation: Acquire spectra on a high-resolution NMR spectrometer, typically operating at a proton frequency of 400 MHz or higher to ensure adequate signal dispersion.[1]

-

¹H NMR Acquisition: A standard single-pulse experiment is sufficient. Key parameters include a 30-45° pulse angle to maintain quantitative signal integration and a relaxation delay of 1-2 seconds.

-

¹³C NMR Acquisition: A proton-decoupled experiment (e.g., zgpg30) is used to produce a spectrum with singlets for each unique carbon, simplifying analysis.[1] A sufficient number of scans (often several thousand) is required due to the low natural abundance of the ¹³C isotope.

-

Data Processing: The acquired Free Induction Decay (FID) is processed with a Fourier transform. The resulting spectrum is then phase- and baseline-corrected.

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum maps the electronic environment of all protons in the molecule.

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment | Rationale for Assignment |

| 5.50 - 5.30 | m | 2H | -CH=CH- (vinylic) | The deshielded region between 5 and 6 ppm is characteristic of protons attached to sp² hybridized carbons of a double bond. |

| 3.67 | s | 3H | -OCH₃ (methyl ester) | A sharp singlet, highly deshielded by the adjacent oxygen atom of the ester group.[1][3] |

| 3.10 - 2.90 | m | 2H | -CH(O)CH- (epoxy) | Protons on the epoxide ring are deshielded by the electronegative oxygen atom, appearing in this characteristic region.[1][3] |

| 2.30 | t | 2H | -CH₂-COO- (α to carbonyl) | These protons are adjacent to the electron-withdrawing carbonyl group, resulting in a downfield shift. The triplet multiplicity arises from coupling to the adjacent CH₂ group.[1][3] |

| 2.20 - 2.00 | m | 4H | -CH₂-CH=CH- & -CH₂-CH(O)- | Protons in the allylic position (adjacent to the double bond) and those adjacent to the epoxide are deshielded relative to standard alkane protons. |

| 1.60 - 1.20 | m | 16H | -(CH₂)₈- (methylene chain) | The large, overlapping multiplet represents the bulk of the saturated aliphatic chain protons, which exist in similar chemical environments.[1] |

| 0.88 | t | 3H | -CH₃ (terminal methyl) | The terminal methyl group is the most shielded, appearing furthest upfield. It shows a characteristic triplet pattern due to coupling with the adjacent CH₂ group.[1][3] |

¹³C NMR (Carbon-13 NMR) Data

The ¹³C NMR spectrum provides a count of non-equivalent carbon atoms and information about their hybridization and functional group.

| Chemical Shift (δ) ppm | Assignment | Rationale for Assignment |

| 174.2 | C=O (ester carbonyl) | The carbonyl carbon is the most deshielded atom in the molecule due to the double bond to an electronegative oxygen.[1] |

| 132.5, 124.9 | -CH=CH- (vinylic) | These signals in the 120-140 ppm range are definitive for the sp² carbons of the alkene.[3] |

| 57.1, 56.5 | -CH(O)CH- (epoxy) | The sp³ carbons of the epoxide ring are significantly deshielded by the attached oxygen, appearing in the 50-60 ppm range.[1][3] |

| 51.4 | -OCH₃ (methyl ester) | The carbon of the methyl ester group is deshielded by the attached oxygen.[1][3] |

| 34.1 | -CH₂-COO- (α to carbonyl) | The carbon adjacent to the carbonyl group is deshielded.[1][3] |

| 31.9 - 22.6 | -(CH₂)ₓ- (methylene chain) | This cluster of peaks represents the numerous sp³ carbons of the long aliphatic chain.[1][3] |

| 14.1 | -CH₃ (terminal methyl) | The terminal methyl carbon is the most shielded, appearing furthest upfield.[1][3] |

Expert Insight: While 1D NMR is sufficient for routine confirmation, 2D NMR techniques like COSY (¹H-¹H correlation) and HSQC (¹H-¹³C correlation) are invaluable for unambiguous assignment, especially when dealing with potential isomers.[3] For instance, COSY spectra would definitively link the vinylic protons to their allylic neighbors, and the epoxy protons to adjacent methylene protons, validating the structural framework.[3]

Infrared (IR) Spectroscopy: The Functional Group Fingerprint

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. Covalent bonds vibrate at specific frequencies, and when exposed to infrared radiation, they absorb energy at frequencies corresponding to their natural vibrational modes.[4]

Experimental Protocol: IR Analysis

Methodology:

-

Sample Preparation: For a neat liquid like methyl vernolate, the simplest method is to place a single drop of the pure substance between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates, creating a thin liquid film.[1]

-

Background Spectrum: A background scan of the empty spectrometer (or clean salt plates) is recorded first. This is crucial for eliminating interfering signals from atmospheric CO₂ and water vapor.

-

Data Acquisition: The prepared sample is placed in the spectrometer's beam path, and the spectrum is recorded using a Fourier Transform Infrared (FTIR) instrument. The final spectrum is reported as percent transmittance versus wavenumber (cm⁻¹).[1]

IR Data and Interpretation

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale for Assignment |

| ~3010 | Medium | =C-H stretch (vinylic) | The C-H stretching vibration for sp² hybridized carbons (alkenes) characteristically appears just above 3000 cm⁻¹.[1] |

| 2925, 2855 | Strong | C-H stretch (aliphatic) | These strong, sharp peaks are characteristic of symmetric and asymmetric stretching of C-H bonds on sp³ hybridized carbons in the long alkyl chain.[1][5] |

| 1740 | Strong | C=O stretch (ester) | This is one of the most intense and unambiguous peaks in the spectrum, definitively indicating the presence of a saturated ester carbonyl group.[1][6] |

| 1655 | Medium | C=C stretch (alkene) | This absorption is due to the stretching of the carbon-carbon double bond. Its intensity is medium because the cis configuration results in a smaller change in dipole moment during vibration compared to a terminal alkene.[1] |

| 1245, 1170 | Strong | C-O stretch (ester) | Esters exhibit strong C-O stretching bands in this region, often referred to as part of the "fingerprint region."[1] |

| ~825 | Medium | C-O-C stretch (epoxide) | This band is characteristic of the asymmetric stretching of the C-O-C bonds within the three-membered epoxide ring.[1] |

Mass Spectrometry (MS): Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues based on its fragmentation pattern upon ionization.

Experimental Protocol: MS Analysis

Methodology:

-

Sample Introduction: For a volatile compound like methyl vernolate, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique. A dilute solution of the sample in a volatile solvent (e.g., hexane) is injected into the GC.[2] The GC separates the analyte from any impurities before it enters the mass spectrometer.

-

Ionization: Electron Ionization (EI) is the standard method for GC-MS. The analyte is bombarded with a high-energy electron beam (typically 70 eV), causing it to lose an electron and form a positively charged molecular ion (M⁺).[1][2] This high energy also induces fragmentation.

-

Mass Analysis: The resulting ions (the molecular ion and its fragments) are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their mass-to-charge ratio (m/z).[1]

-

Detection: An electron multiplier detects the ions, generating a mass spectrum that plots relative ion abundance versus m/z.

MS Data and Interpretation

-

Molecular Ion Peak (M⁺): The EI mass spectrum of methyl vernolate is expected to show a molecular ion peak at m/z 310 , corresponding to its molecular weight [C₁₉H₃₄O₃]⁺.[1][2] The presence of this peak is the most direct evidence of the compound's elemental composition.

-

Expected Fragmentation Pattern: The high energy of EI causes predictable bond cleavages, providing a structural fingerprint. Key fragmentation pathways for methyl vernolate include:

-

Cleavage related to the ester: Loss of the methoxy group (·OCH₃) results in a peak at m/z 279 (M-31). Loss of the methoxycarbonyl group (·COOCH₃) gives a peak at m/z 251 (M-59).[1]

-

Cleavage at the epoxy ring: The epoxide is a point of weakness, and cleavage on either side of the ring leads to a series of characteristic fragment ions.

-

Cleavage adjacent to the double bond: Allylic cleavage is a favorable process that can help locate the position of the double bond.[1]

-

Caption: Key Fragmentation Pathways in EI-MS of Methyl Vernolate.

Integrated Spectroscopic Workflow

No single technique tells the whole story. The power of spectroscopic characterization lies in the integration of complementary data, following a logical workflow from sample preparation to final structural confirmation.

Caption: General Workflow for Spectroscopic Analysis of Methyl Vernolate.

Conclusion

The spectroscopic data presented in this guide provide a definitive analytical fingerprint for the identification and characterization of methyl vernolate. The ¹H and ¹³C NMR spectra precisely map the carbon-hydrogen framework, the IR spectrum rapidly confirms the presence of the critical ester, alkene, and epoxide functional groups, and mass spectrometry validates the molecular weight and provides corroborating structural evidence through fragmentation analysis. For any scientist or developer working with this versatile bio-based molecule, a thorough and accurate interpretation of this suite of spectroscopic data is the cornerstone of ensuring material purity, structural integrity, and the ultimate success of its application.[1]

References

- An In-depth Technical Guide to the Spectroscopic Data of Methyl Vernol

- Differentiating Methyl Vernolate Isomers: A 2D NMR-Based Structural Elucid

- Sensitive Detection of Methyl Vernolate Residues Using UPLC-MS/MS: Applic

- What is the chemical structure of Methyl vernol

- Infrared Spectroscopy.

- Infrared spectrum of methyl methanoate. Doc Brown's Advanced Organic Chemistry.

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. Infrared Spectroscopy [www2.chemistry.msu.edu]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. infrared spectrum of methyl methanoate prominent wavenumbers cm-1 detecting ? functional groups present finger print for identification of methyl formate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

A Technical Guide to the Natural Sourcing and Extraction of Vernolic Acid for Scientific Applications

Introduction: The Significance of a Naturally Occurring Epoxide

Vernolic acid, systematically known as (9Z)-(12S,13R)-12,13-epoxyoctadec-9-enoic acid, is a naturally occurring long-chain fatty acid distinguished by the presence of an epoxide ring. This functional group, a three-membered ring containing two carbon atoms and one oxygen atom, imparts unique chemical reactivity that makes vernolic acid a valuable bio-based feedstock.[1] Its potential applications span from the formulation of eco-friendly paints, varnishes, and adhesives to serving as a precursor in the synthesis of specialized polymers and plasticizers.[2][3] Unlike synthetic epoxides derived from petroleum, vernolic acid offers a renewable and biodegradable alternative.

This guide provides an in-depth exploration of the primary natural sources of vernolic acid and a technical overview of the methodologies for its extraction and purification. It is intended for researchers, chemists, and product development professionals seeking to leverage this versatile molecule in their work.

Chapter 1: Principal Natural Sources of Vernolic Acid

While not widespread in the plant kingdom in significant quantities, several plant species are notable for their high accumulation of vernolic acid, primarily within their seed oils.[1] The selection of a source material is a critical first step, directly influencing the potential yield and the complexity of the downstream extraction and purification process.

The most prominent sources include:

-

Vernonia Species: The genus Vernonia, particularly Vernonia galamensis (ironweed), stands as the most significant source.[1][4] Native to East Africa, the seeds of V. galamensis can contain between 20% to 42% oil by weight.[4][5] Crucially, vernolic acid can constitute up to 80% of this oil, making it an exceptionally rich source.[1][4] Other species, such as V. anthelmintica, also produce vernolic acid, though typically in lower concentrations.[1]

-

Euphorbia lagascae: This annual spurge, native to Spain, is another promising industrial crop for vernolic acid production.[2][3] Its seeds contain a high oil content, ranging from 45% to 52%, with vernolic acid accounting for approximately 58% to 65% of the total fatty acids.[2][3] Its drought tolerance makes it a viable crop in temperate, arid regions.[2]

-

Crepis Species: Certain species within the Crepis (hawksbeard) genus, belonging to the daisy family, are also known to produce vernolic acid.[1] For instance, Crepis palaestina has been identified as a source. While generally containing lower concentrations than Vernonia or Euphorbia, they represent a broader genetic base for potential agricultural development.

Table 1: Comparative Analysis of Major Vernolic Acid Sources

| Plant Species | Family | Seed Oil Content (% by weight) | Vernolic Acid Content (% of oil) | Key Characteristics |

| Vernonia galamensis | Asteraceae | 20% - 42%[4][5] | 73% - 80%[1][5] | Highest known concentration of vernolic acid. |

| Euphorbia lagascae | Euphorbiaceae | 45% - 52%[2][3] | 58% - 65%[2][3] | High oil content and drought tolerant.[2] |

| Crepis species | Asteraceae | Variable | Variable | Represents diverse genetic sources.[1] |

Chapter 2: Physicochemical Properties Governing Extraction

Understanding the molecular characteristics of vernolic acid is paramount to designing an effective extraction and purification strategy. The molecule's structure dictates its solubility, stability, and interactions with various solvents and matrices.

-

Molecular Structure: Vernolic acid is an 18-carbon monounsaturated fatty acid with an epoxide ring at the C12-C13 position. This epoxide is a cis epoxide derived from linoleic acid.[1]

-

Polarity: The carboxylic acid group provides a polar head, while the long hydrocarbon tail is nonpolar. The epoxide ring introduces a slight increase in polarity compared to its non-epoxidized counterpart, oleic acid. This amphiphilic nature influences its solubility in different solvent systems.

-

Chemical Stability: The epoxide ring is the most reactive site and is susceptible to cleavage under acidic conditions. This is a critical consideration in process chemistry, as acidic environments can lead to the formation of diols and other unwanted byproducts, reducing the yield of the desired vernolic acid. Extraction and purification methods must therefore employ neutral or slightly basic conditions to preserve the integrity of the epoxide.

Chapter 3: Extraction Methodologies

The goal of extraction is to efficiently remove the vernolic acid-rich oil from the seed matrix while minimizing degradation. The choice of method depends on factors such as scale, desired purity, available equipment, and environmental considerations.

Conventional Solvent Extraction (Soxhlet Method)

This is a classic, widely used lab-scale technique for exhaustive extraction of lipids from a solid matrix.

Principle: A nonpolar solvent, typically hexane, is continuously vaporized, condensed, and allowed to percolate through a thimble containing the ground seeds. The solvent dissolves the oil, which is then collected in the boiling flask. The continuous cycling of fresh, hot solvent ensures a high extraction efficiency.

Step-by-Step Protocol:

-

Sample Preparation: Dry the seeds of the source plant (e.g., Vernonia galamensis) to a constant weight to remove moisture, which can hinder extraction efficiency. Grind the seeds into a fine, uniform powder to maximize the surface area accessible to the solvent.

-

Apparatus Setup: Place a known quantity of the ground seed powder into a cellulose extraction thimble. Position the thimble inside the main chamber of the Soxhlet extractor.

-

Solvent Addition: Fill a round-bottom flask to approximately two-thirds of its volume with n-hexane.

-

Assembly: Connect the flask to the Soxhlet extractor and attach a condenser to the top of the extractor. Secure all joints.

-

Extraction: Heat the flask using a heating mantle. The solvent will boil, and its vapor will travel up the side arm of the extractor to the condenser, where it will cool and drip into the thimble.

-

Cycling: Once the solvent level in the thimble reaches the top of the siphon tube, the entire volume of solvent and dissolved oil will be siphoned back into the boiling flask. This process repeats automatically.

-

Duration: Continue the extraction for 6-8 hours to ensure complete removal of the oil.

-

Solvent Recovery: After extraction, recover the n-hexane using a rotary evaporator. The non-volatile oil, rich in vernolic acid, will remain in the flask.

Causality and Insights:

-

Why n-hexane? Its nonpolar nature effectively dissolves the lipidic oil, it has a relatively low boiling point (69°C) for easy removal post-extraction, and it is less reactive than more polar solvents, preserving the epoxide ring.

-

Why continuous cycling? This ensures that the seed matrix is repeatedly washed with fresh solvent, driving the extraction equilibrium towards completion and resulting in a higher yield compared to simple maceration.

Supercritical Fluid Extraction (SFE)

SFE is a "green" extraction technology that uses a supercritical fluid—most commonly carbon dioxide (CO2)—as the solvent.

Principle: Above its critical temperature (31.1°C) and pressure (73.8 bar), CO2 enters a supercritical state where it exhibits properties of both a liquid and a gas. It has liquid-like density, allowing it to dissolve the oil, and gas-like viscosity and diffusivity, enabling it to penetrate the solid matrix efficiently. By reducing the pressure post-extraction, the CO2 returns to a gaseous state and evaporates, leaving behind a solvent-free extract.

Step-by-Step Protocol:

-

Sample Preparation: Prepare the ground seeds as described for the Soxhlet method.

-

Loading: Pack the ground material into the high-pressure extraction vessel.

-

Parameter Setting:

-

Pressurize the system with CO2 to the target pressure (e.g., 300-400 bar).

-

Heat the extraction vessel to the desired temperature (e.g., 40-60°C).

-

-

Extraction: Pump supercritical CO2 through the vessel at a constant flow rate. The supercritical fluid dissolves the vernonia oil.

-

Separation: Route the CO2-oil mixture to a separator vessel operating at a lower pressure and temperature. Here, the CO2 loses its solvent power and becomes a gas, precipitating the oil.

-

Collection: Collect the oil from the bottom of the separator. The now-gaseous CO2 is typically recycled back to the pump.

-

Depressurization: After the extraction is complete, safely depressurize the system.

Causality and Insights:

-

Why Supercritical CO2? It is non-toxic, non-flammable, inexpensive, and leaves no solvent residue in the final product. Its solvent properties can be finely tuned by adjusting temperature and pressure, allowing for selective extraction.

-

Role of Co-solvents: For some applications, a small amount of a polar co-solvent like ethanol can be added to the CO2 to increase its solvating power for slightly more polar lipids, potentially improving extraction efficiency.

Chapter 4: Purification and Analytical Validation

The output of the extraction process is a crude oil containing vernolic acid along with other fatty acids (linoleic, oleic, palmitic, stearic), triglycerides, and minor components. For high-purity applications, further purification is necessary.

-

Low-Temperature Crystallization: This technique can be used to separate fatty acids based on their different melting points. By cooling the crude oil mixture (often after hydrolysis of triglycerides), saturated fatty acids like stearic and palmitic acid will crystallize and can be removed by filtration, thus enriching the vernolic acid content in the remaining liquid phase.

-

Chromatography: For research and pharmaceutical applications requiring high purity, chromatographic methods are employed.

-

Column Chromatography: Using a silica gel stationary phase and a solvent gradient (e.g., hexane/ethyl acetate), vernolic acid can be separated from other fatty acids based on differences in polarity.

-

High-Performance Liquid Chromatography (HPLC): Reverse-phase HPLC is a powerful analytical and semi-preparative tool for isolating vernolic acid with very high purity.

-

Analytical Validation (Quality Control)

To ensure the identity and purity of the final product, several analytical techniques are essential. This constitutes a self-validating system for the protocol.

-

Gas Chromatography-Mass Spectrometry (GC-MS): This is the workhorse for fatty acid analysis. The carboxylic acid group is typically derivatized (e.g., to a methyl ester) to increase its volatility. GC separates the different fatty acid methyl esters, and the mass spectrometer provides fragmentation patterns that confirm the molecular weight and structure, including the position of the epoxide.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation. Specific chemical shifts and coupling patterns for the protons and carbons of the epoxide ring and the double bond provide definitive confirmation of the vernolic acid structure.

Conclusion

Vernolic acid stands out as a high-value, renewable chemical platform derived from dedicated oilseed crops. The primary sources, Vernonia galamensis and Euphorbia lagascae, offer significant agricultural potential for producing this epoxy fatty acid in industrial quantities.[2][3][4][5] The choice of extraction methodology, whether a conventional solvent-based approach or a modern supercritical fluid technique, must be aligned with the desired scale, purity, and environmental impact. Effective purification and rigorous analytical validation are critical to realizing the full potential of vernolic acid in advanced material and pharmaceutical development. This guide provides the foundational knowledge for researchers to confidently source, extract, and validate this unique and promising natural compound.

References

-

Wikipedia. Vernolic acid. [Link]

-

ResearchGate. Variation of oil content and fatty acid composition in selected lines of vernonia (Vernonia galamensis variety ethiopica). [Link]

-

OSU Extension Service. Growing euphorbia as a drought-tolerant source of epoxidized fatty acids. [Link]

-

Addis Ababa University. Phytochemical Investigationson the Seeds of Vernonia Galamensis. [Link]

-

Lucrări Științifice Management Agricol. Utilization and cropping possibilities of euphorbia lagascae spreng. in hungary. [Link]

-

ResearchGate. Vernonia galamensis, Potential new crop source of epoxy acid. [Link]

-

Addis Ababa University. Phytochemical Investigation on the Seeds of Vernonia Galamensis. [Link]

Sources

Vernolic acid methyl ester CAS number and molecular weight

An In-Depth Technical Guide to Vernolic Acid Methyl Ester

For professionals engaged in advanced chemical synthesis, materials science, and drug development, a comprehensive understanding of specialized reagents is paramount. This compound (VAME), also known as methyl vernolate, stands out as a significant fatty acid methyl ester (FAME) due to its unique epoxy group. This guide offers a Senior Application Scientist's perspective on its core properties, synthesis, characterization, and applications, emphasizing the causality behind methodological choices to ensure scientific integrity and reproducibility.

Core Properties and Identification

This compound is the methyl ester derivative of vernolic acid (12,13-epoxy-cis-9-octadecenoic acid), a naturally occurring epoxy fatty acid found in the seeds of plants like Vernonia galamensis and Euphorbia lagascae.[1][2] The presence of the oxirane (epoxy) ring on the fatty acid chain makes it a valuable bifunctional molecule, possessing both the reactivity of an ester and an epoxide.

Physicochemical and Identification Data

A precise understanding of a compound's fundamental properties is the bedrock of any experimental design. The key identification parameters for this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 2733-91-7 | [3][4][5] |

| Molecular Formula | C₁₉H₃₄O₃ | [3][4][6] |

| Molecular Weight | 310.47 g/mol | [3][5][6] |

| Synonyms | Methyl vernolate; (+)-Vernolic acid methyl ester; 12(S),13(R)-Epoxy-9(Z)-octadecenoic acid methyl ester; methyl (Z)-11-[(2S,3R)-3-pentyloxiran-2-yl]undec-9-enoate | [3][4][7] |

| Density | 0.937 g/cm³ (Predicted: 0.9 g/mL) | [4][8] |

| Boiling Point | 391.7 °C at 760 mmHg | [4] |

| Refractive Index | 1.465 | [4] |

| Purity (Typical) | ≥97% | [3][5] |

Synthesis Methodologies: A Comparative Analysis

The synthesis of this compound is not a trivial matter; the choice of pathway is dictated by the availability of starting materials, desired purity, and scale. The two predominant routes are the esterification of naturally sourced vernolic acid and the direct epoxidation of a commodity chemical, methyl linoleate.[9]

The decision between these pathways represents a classic trade-off in chemical synthesis: utilizing a structurally complex natural precursor versus performing a targeted chemical modification on a simpler, more available one.

Caption: Decision workflow for synthesizing this compound.

Route 1: Esterification of Vernolic Acid

This approach is fundamentally a purification and derivatization process. It leverages the plant's biosynthesis but requires significant downstream processing. The yield and purity of the final product are critically dependent on the efficiency of the initial extraction and purification of vernolic acid from its triglyceride form in vernonia oil.[1][9]

-

Expertise & Experience: The key challenge is the initial hydrolysis of vernonia oil, which must be carefully controlled to avoid side reactions. The subsequent acid-catalyzed esterification is a standard Fischer esterification. While robust, it requires anhydrous conditions to drive the equilibrium toward the product.[1][9]

-

Trustworthiness: This method's self-validating nature comes from the characterization of the intermediate vernolic acid. Purity checks via TLC and NMR at this stage prevent the carry-over of impurities into the final esterification step.[1]

Route 2: Epoxidation of Methyl Linoleate

This synthetic route is often preferred for its higher potential yield and the ready availability of methyl linoleate. It involves the targeted chemical transformation of one of the double bonds in the linoleate chain into an epoxide.[9]

-

Expertise & Experience: The critical step is the epoxidation, typically using an in situ generated peroxy acid (e.g., peracetic acid from hydrogen peroxide and acetic acid). The reaction temperature and molar ratios of reagents must be meticulously optimized. The causality is clear: excessive temperature or oxidant concentration can lead to unwanted side reactions, such as the opening of the newly formed epoxide ring or epoxidation of the second double bond.[9]

-

Trustworthiness: The protocol's integrity relies on monitoring the reaction's progress (e.g., via GC or TLC) to quench it upon completion, thereby maximizing the yield of the desired mono-epoxidized product and minimizing over-oxidation.[9]

Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and represent best practices for laboratory-scale preparation.

Protocol 1: Synthesis via Esterification of Vernolic Acid

This protocol details the process starting from the isolation of vernolic acid from a natural oil source, such as Vernonia galamensis.[1][10]

Caption: Workflow for VAME synthesis via esterification of vernolic acid.

Methodology:

-

Hydrolysis of Vernonia Oil:

-

The oil is first saponified using a strong base like potassium hydroxide (KOH) in an alcoholic solution to produce a soap.

-

Ice and water are added to the mixture, which is then filtered to isolate the solid soap.[10]

-

-

Isolation of Vernolic Acid:

-

The soap is redissolved and acidified (e.g., with glacial acetic acid), causing the free fatty acids, including vernolic acid, to precipitate.[10]

-

The crude vernolic acid is extracted into an organic solvent like hexane.

-

Purification is achieved by recrystallization from hexane at low temperatures (195 K or -78 °C), yielding pure vernolic acid as a solid.[1]

-

-

Acid-Catalyzed Esterification:

-

Prepare methanolic HCl by slowly adding acetyl chloride to anhydrous methanol (e.g., 1:10 molar ratio relative to vernolic acid) in an ice bath. Allow the reagent to generate for 15 minutes.[1][9]

-

Add the purified vernolic acid to the methanolic HCl solution.

-

Reflux the mixture. The reaction progress should be monitored by Thin-Layer Chromatography (TLC).

-

-

Workup and Purification:

-

After cooling, transfer the solution to a separatory funnel and neutralize it by washing with a saturated sodium bicarbonate (NaHCO₃) solution, followed by water until the aqueous layer is neutral.[9]

-

Dry the organic layer over an anhydrous salt (e.g., sodium sulfate), filter, and evaporate the solvent under reduced pressure.

-

The resulting crude product is purified by column chromatography to yield pure this compound. A 45% recovery yield from vernolic acid has been reported for this step.[1]

-

Protocol 2: Synthesis via Epoxidation of Methyl Linoleate

This protocol provides a direct synthetic route from a readily available unsaturated fatty acid ester.[9]

Caption: Workflow for VAME synthesis via epoxidation of methyl linoleate.

Methodology:

-

Reaction Setup:

-

In a flask equipped with a stirrer and temperature control, add methyl linoleate.

-

Add acetic acid and a catalytic amount of a strong acid, such as sulfuric acid.

-

-

Epoxidation:

-

Cool the mixture and begin the slow, dropwise addition of hydrogen peroxide (H₂O₂), ensuring the temperature remains controlled. This exothermic step generates peracetic acid in situ, which acts as the epoxidizing agent.

-

Once the H₂O₂ addition is complete, heat the mixture to the target temperature (e.g., 65°C) and maintain for the specified duration (e.g., 6 hours).[9] An epoxidation yield of approximately 91% has been reported under optimized conditions.[9]

-

-

Workup and Purification:

-

Cool the reaction mixture, add water, and transfer to a separatory funnel.

-

Extract the product into an organic solvent (e.g., diethyl ether).

-

Wash the organic phase successively with a sodium bicarbonate solution (to remove acetic acid) and then with water until neutral.[9]

-

Dry the organic layer over an anhydrous salt (e.g., magnesium sulfate), filter, and remove the solvent under reduced pressure.

-

Purify the crude product by column chromatography to isolate this compound.

-

Analytical Characterization and Quality Control

Confirming the identity and purity of the synthesized this compound is a critical final step.

-

Gas Chromatography-Mass Spectrometry (GC-MS): As a fatty acid methyl ester, VAME is volatile and thermally stable, making it ideal for GC analysis.[11][12] GC provides retention time data for purity assessment, while MS provides the molecular weight (confirming the M+ peak at m/z 310) and a fragmentation pattern that can confirm the structure. Mass spectra of derivatized VAME (e.g., after acidic methanolysis to open the epoxy ring) can pinpoint the location of the original epoxide.[2]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.[1][10] Key signals in the ¹H NMR spectrum confirm the presence of the methyl ester group (a singlet around 3.6-3.7 ppm), the olefinic protons of the double bond, and the characteristic protons on the epoxide ring.[10]

Applications in Research and Drug Development

While often used as a research chemical, the unique structure of this compound opens avenues for more advanced applications.

-

Materials Science: The epoxide group is a reactive handle for polymerization or for grafting onto surfaces. VAME has been successfully used to functionalize ordered mesoporous materials, which were then used to immobilize silver nanoparticles for catalytic applications.[1][13] This demonstrates its utility in creating hybrid organic-inorganic materials.

-

Chemical Intermediate: The bifunctional nature of VAME makes it a versatile building block in organic synthesis for creating more complex molecules.

-

Drug Development: While direct therapeutic applications are not widely documented, the constituent parts of the molecule are highly relevant.

-

Epoxy Fatty Acids (EFAs): EFAs are known signaling molecules in biology. The targeted synthesis of specific EFA esters like VAME is crucial for studying their metabolic pathways and physiological effects.

-

Methyl Ester Group: In drug design, the methylation of a carboxylic acid to form a methyl ester is a common strategy.[14] This modification increases lipophilicity, which can enhance cell membrane permeability and modulate pharmacokinetic properties.[14][15] The synthesis and study of VAME can thus provide valuable insights for lead compound optimization in drug discovery programs.

-

References

-

Chebude, Y., & Gutt, G. (2023). PREPARATION AND CHARACTERIZATION OF this compound FUNCTIONALIZED ORDERED MESOPOROUS MATERIALS. The Distant Reader. Retrieved from [Link]

-

ResearchGate. (n.d.). MS of derivatives of methyl esters of vernolic acid (A and B) and epoxy... [Image]. Retrieved from [Link]

-

Chebude, Y., & Gutt, G. (2023). PREPARATION AND CHARACTERIZATION OF this compound FUNCTIONALIZED ORDERED MESOPOROUS MATERIALS. Bulletin of the Chemical Society of Ethiopia, 37(3). Retrieved from [Link]

-

Instituto de Catálisis y Petroleoquímica. (2023). PREPARATION AND CHARACTERIZATION OF this compound FUNCTIONALIZED ORDERED MESOPOROUS MATERIALS. Retrieved from [Link]

-

Wikipedia. (n.d.). Vernolic acid. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

-

Spectrometrics. (n.d.). Infrared Analysis of Fatty Acid Methyl Esters by Direct Deposition after Gas Chromatography. Retrieved from [Link]

-

PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao, 48(8), 1195-208. Retrieved from [Link]

-

MDPI. (2005). A Convenient Synthesis of Amino Acid Methyl Esters. Molecules, 10(1), 130-134. Retrieved from [Link]

-

Taylor & Francis. (n.d.). Methyl ester – Knowledge and References. Retrieved from [Link]

-

Wiley Science Solutions. (n.d.). FAMEs Fatty Acid Methyl Esters: Mass Spectral Database. Retrieved from [Link]

Sources

- 1. distantreader.org [distantreader.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. This compound | 2733-91-7 [chemnet.com]

- 5. labsolu.ca [labsolu.ca]

- 6. (+/-)-VERNOLIC METHYL ESTER [chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. carboxyl.alfa-chemistry.com [carboxyl.alfa-chemistry.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. ajol.info [ajol.info]

- 11. spectrometrics.com [spectrometrics.com]

- 12. sciencesolutions.wiley.com [sciencesolutions.wiley.com]

- 13. PREPARATION AND CHARACTERIZATION OF this compound FUNCTIONALIZED ORDERED MESOPOROUS MATERIALS - ICP - Instituto de Catálisis y Petroleoquímica [icp.csic.es]

- 14. [Application of methyl in drug design] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. taylorandfrancis.com [taylorandfrancis.com]

Introduction to epoxy fatty acids in plant oils

An In-depth Technical Guide to Epoxy Fatty Acids in Plant Oils

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epoxy fatty acids (EFAs) represent a unique class of lipid molecules naturally present in various plant oils. Characterized by the presence of an oxirane ring along their acyl chain, these compounds exhibit distinct chemical properties and biological activities that have garnered significant scientific and industrial interest. This technical guide provides a comprehensive overview of epoxy fatty acids in plant oils, delving into their biosynthesis, chemical structure, and natural distribution. It further presents detailed, field-proven methodologies for their extraction, derivatization, and quantification, emphasizing the causality behind experimental choices to ensure procedural integrity. Finally, the guide explores the physiological roles of EFAs in plants and discusses their current and potential applications, particularly in the realms of polymer chemistry and as potential precursors for pharmaceutical agents.

Introduction: The Unique Chemistry of Epoxy Fatty Acids

Epoxy fatty acids are oxygenated derivatives of unsaturated fatty acids, where a carbon-carbon double bond has been converted into a three-membered epoxide ring. This structural modification dramatically alters the molecule's reactivity and physical properties compared to its olefinic precursor. The inherent strain of the oxirane ring makes it susceptible to nucleophilic attack, a characteristic that underpins both its biological activity and its utility as a chemical intermediate. In the context of plant biology, these molecules are involved in stress responses and the formation of protective biopolymers like cutin and suberin. From an industrial perspective, the epoxide group serves as a versatile functional handle for the synthesis of a wide array of value-added products, including polymers, lubricants, and fine chemicals. Understanding the nuances of their formation, detection, and quantification is therefore paramount for harnessing their full potential.

Biosynthesis and Chemical Structure

The formation of epoxy fatty acids in plants is a highly regulated enzymatic process. The primary pathway involves the epoxidation of unsaturated fatty acids, such as oleic, linoleic, and linolenic acids, which are esterified to phospholipids within the endoplasmic reticulum.

The Enzymatic Cascade

The key enzymes responsible for this transformation are a specific class of cytochrome P450-dependent fatty acid hydroxylases, often referred to as epoxidases. A notable example is the enzyme encoded by the CYP77A4 gene in Arabidopsis thaliana. The process can be summarized as follows:

-

Substrate Recognition : An unsaturated fatty acid, typically oleic acid (18:1) or linoleic acid (18:2), is presented to the active site of the epoxidase.

-

Epoxidation : The enzyme utilizes molecular oxygen and NADPH as co-substrates to introduce an oxygen atom across one of the double bonds, forming the characteristic oxirane ring. For oleic acid, this results in the formation of 9,10-epoxystearic acid (vernolic acid), while linoleic acid can be converted to 12,13-epoxy-9-octadecenoic acid (coronaric acid).

The following diagram illustrates the general biosynthetic pathway of vernolic acid from oleic acid.

Caption: Biosynthesis of vernolic acid from oleic acid.

Key Chemical Structures

The position and stereochemistry of the epoxide ring can vary, leading to a range of different EFA isomers. Some of the most well-characterized epoxy fatty acids found in plant oils include:

-

Vernolic Acid : (cis-9,10-epoxyoctadeca-cis-12-enoic acid) - Derived from linoleic acid and found in high concentrations in Vernonia species.

-

Coronaric Acid : (9,10-epoxy-cis-12-octadecenoic acid) - Also derived from linoleic acid.

-

12,13-epoxy-9-octadecenoic acid : An isomer of coronaric acid.

Natural Occurrence in Plant Oils

While present in trace amounts in many common vegetable oils, certain plant species, often referred to as "epoxy oilseed" crops, accumulate high levels of these fatty acids in their seed triacylglycerols. The concentration of epoxy fatty acids is a critical parameter for the economic viability of these oils as industrial feedstocks.

Table 1: Epoxy Fatty Acid Content in Various Plant Seed Oils

| Plant Species | Common Name | Major Epoxy Fatty Acid | Epoxy Fatty Acid Content (% of total fatty acids) |

| Vernonia galamensis | Ironweed | Vernolic Acid | 72-80% |

| Stokesia laevis | Stokes' Aster | Vernolic Acid | ~70% |

| Euphorbia lagascae | Vernolic Acid | 55-65% | |

| Crepis palaestina | Vernolic Acid | ~65% | |

| Camelina sativa (engineered) | Vernolic Acid | Up to 15% |

Analytical Methodologies: A Validated Approach

The accurate quantification of epoxy fatty acids in plant oils is crucial for both research and industrial applications. The protocol outlined below is a self-validating system, incorporating internal standards and derivatization steps to ensure accuracy and reproducibility.

Experimental Workflow Overview

The overall analytical workflow involves lipid extraction, transesterification to fatty acid methyl esters (FAMEs), a potential derivatization step to open the epoxide ring, and finally, analysis by gas chromatography-mass spectrometry (GC-MS).

Caption: Analytical workflow for epoxy fatty acid analysis.

Step-by-Step Protocol for Quantification

4.2.1. Lipid Extraction

-

Rationale : To isolate the total lipid fraction, including triacylglycerols containing epoxy fatty acids, from the plant matrix. The Folch method is a classic and robust technique for this purpose.

-

Procedure :

-

Homogenize a known weight of ground seed material in a 2:1 (v/v) mixture of chloroform:methanol.

-

Add an internal standard, such as triheptadecanoin, at a known concentration. This is critical for accurate quantification as it accounts for sample loss during extraction and analysis.

-

After thorough mixing, add 0.2 volumes of 0.9% NaCl solution to induce phase separation.

-

Centrifuge to clarify the phases and carefully collect the lower chloroform phase containing the lipids.

-

Evaporate the solvent under a stream of nitrogen.

-

4.2.2. Transesterification to Fatty Acid Methyl Esters (FAMEs)

-

Rationale : GC analysis requires volatile analytes. Transesterification converts the non-volatile triacylglycerols into volatile FAMEs.

-

Procedure :

-

Redissolve the extracted lipid in a known volume of toluene.

-

Add 2 mL of 1% sulfuric acid in methanol.

-

Incubate at 50°C for 3 hours.

-

Add 1 mL of hexane and 1 mL of water to extract the FAMEs into the hexane layer.

-

Collect the upper hexane layer for analysis.

-

4.2.3. Derivatization for Positional Isomer Analysis (Optional but Recommended)

-

Rationale : While GC-MS can identify epoxy FAMEs, determining the exact position of the epoxide ring can be challenging. Derivatization with dimethyldisulfide (DMDS) opens the epoxide ring and forms a thioether adduct, which produces characteristic fragmentation patterns in the mass spectrometer, allowing for unambiguous positional assignment.

-

Procedure :

-

Evaporate the FAMEs solution to dryness under nitrogen.

-

Add 50 µL of DMDS and 50 µL of iodine in diethyl ether (60 mg/mL).

-